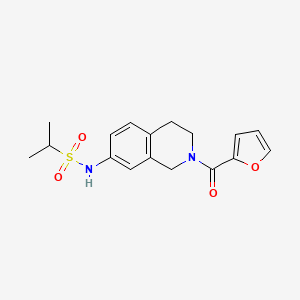

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a sulfonamide group

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12(2)24(21,22)18-15-6-5-13-7-8-19(11-14(13)10-15)17(20)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLTVAJTRSVCPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the furan-2-carboxylic acid, which undergoes a coupling reaction with 1,2,3,4-tetrahydroisoquinoline. This intermediate is then reacted with propane-2-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The carbonyl group in the furan ring can be reduced to form alcohol derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dione derivatives.

Reduction: Alcohol derivatives of the furan ring.

Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

Organic Synthesis

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide serves as a valuable building block in organic synthesis. Its unique functional groups allow for various transformations, enabling the synthesis of more complex molecules. This capability is essential for developing new synthetic methodologies that can lead to novel compounds with potential therapeutic effects.

The compound exhibits promising biological activities, making it a candidate for further research in medicinal chemistry:

Enzyme Inhibition : Due to its structural similarity to biologically active molecules, this compound can be used to study enzyme inhibition mechanisms. It may serve as a probe in biochemical assays to investigate specific enzyme activities.

Receptor Binding : The sulfonamide group is known for its ability to interact with various receptors, potentially influencing biological pathways relevant to disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide. For instance:

| Study Focus | Findings |

|---|---|

| Cell Lines Tested | HCT-116, MCF-7 |

| IC50 Values | 6.26 ± 0.33 µM (HCT-116) |

| Mechanism of Action | Induction of apoptosis |

In vitro studies indicate that derivatives of this compound can induce apoptosis in cancer cells and inhibit cell proliferation, suggesting its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

Inhibition of Bacterial Growth : Preliminary results suggest that it may exhibit activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This antimicrobial action could be attributed to the sulfonamide group’s interaction with bacterial enzymes.

Case Study 1: Anticancer Efficacy

In a controlled study examining the effects of this compound on breast cancer cell lines (MCF-7), it was found that:

- IC50 Value : Approximately 1.30 µM.

- Mechanism : The compound induced DNA damage and inhibited cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.

Case Study 2: Cardiovascular Effects

A study focused on the cardiovascular effects of related sulfonamides demonstrated:

| Group | Compound | Dose |

|---|---|---|

| Control | Krebs-Henseleit solution only | - |

| Treatment | Various sulfonamide derivatives | 0.001 nM |

Results indicated that certain compounds significantly decreased perfusion pressure compared to controls, suggesting their potential role in cardiovascular modulation.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and sulfonamide group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethane-2-sulfonamide: Similar structure but with an ethane chain instead of a propane chain.

Uniqueness

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is unique due to the combination of its furan ring, tetrahydroisoquinoline moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 302.36 g/mol |

| Functional Groups | Furan, Tetrahydroisoquinoline, Sulfonamide |

The presence of a furan ring and a tetrahydroisoquinoline moiety contributes to its biological activity by enabling interactions with various biological targets.

Synthesis Methods

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide typically involves several steps:

- Formation of the Furan-2-carbonyl Intermediate : The furan-2-carbonyl chloride is synthesized from furan-2-carboxylic acid using thionyl chloride (SOCl₂).

- Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of triethylamine (Et₃N).

- Introduction of the Propane-2-sulfonamide Group : The final step involves reacting the intermediate with propane-2-sulfonyl chloride to yield the target compound .

Enzyme Inhibition and Receptor Binding

Research indicates that compounds similar in structure to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide exhibit significant enzyme inhibition and receptor binding activities. The compound's structural motifs suggest potential interactions with:

- Enzymes : It could act as an inhibitor for enzymes involved in metabolic pathways.

- Receptors : Its design may allow it to bind selectively to certain receptors implicated in disease processes.

Case Studies and Experimental Findings

- Antitumor Activity : A study on isoquinoline derivatives showed that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines. For instance, derivatives demonstrated IC₅₀ values ranging from 10 µM to 20 µM against breast cancer cell lines .

- Antimicrobial Properties : Research has indicated that sulfonamide-containing compounds can exhibit antimicrobial activity. For example, certain derivatives showed inhibition zones against bacterial strains such as E. coli and S. aureus ranging from 11 mm to 14 mm .

- Cytotoxicity Studies : In vitro studies have shown that related compounds can induce cytotoxic effects on human leukemia cells with IC₅₀ values significantly lower than standard chemotherapeutic agents .

Potential Applications

Given its biological activities, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide holds promise for various therapeutic applications:

- Anticancer Drug Development : Its ability to inhibit tumor cell proliferation makes it a candidate for further development as an anticancer agent.

- Antimicrobial Agent : Its demonstrated antimicrobial properties suggest potential use in treating infections caused by resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-2-sulfonamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves constructing the tetrahydroisoquinoline core, followed by functionalization with the furan-carbonyl and sulfonamide groups. Key steps include:

-

Core formation : Cyclization of precursor amines under acidic or catalytic conditions .

-

Acylation : Introduction of the furan-2-carbonyl group via nucleophilic acyl substitution, often using furan-2-carbonyl chloride in anhydrous solvents (e.g., THF) .

-

Sulfonylation : Reaction with propane-2-sulfonamide under basic conditions (e.g., pyridine or DMAP) to install the sulfonamide moiety .

-

Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) improves yields (typically 60–85%) .

Table 1 : Representative Synthesis Parameters

Step Reagents/Conditions Yield (%) Key Characterization Methods Core Formation Cyclohexanedione, NH₄OAc, AcOH 70–80 ¹H NMR, FT-IR Furan-2-carbonylation Furan-2-carbonyl chloride, THF, 50°C 65–75 HRMS, LC-MS Sulfonylation Propane-2-sulfonamide, DMAP, DMF 60–70 ¹³C NMR, HPLC

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms regioselectivity of substitutions (e.g., aromatic protons at δ 7.2–8.1 ppm for tetrahydroisoquinoline; sulfonamide NH at δ 5.8–6.2 ppm) .

- HRMS : Validates molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₂₀N₂O₃S: 352.12; observed: 352.11) .

- HPLC-PDA : Assesses purity (>95% for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or impurity profiles?

- Answer : Contradictions often arise from:

-

Side reactions : Uncontrolled acylation at competing NH sites (e.g., tetrahydroisoquinoline NH vs. sulfonamide NH). Mitigate via selective protection/deprotection .

-

Solvent effects : Polar aprotic solvents (DMF) favor sulfonylation but may degrade furan rings. Use THF with catalytic DMAP for balance .

-

Impurity tracking : LC-MS/MS identifies byproducts (e.g., over-acylated derivatives). Repurify via silica gel chromatography (ethyl acetate/hexane, 3:7) .

Table 2 : Common Impurities and Remediation Strategies

Impurity Type Source Remediation Method N-Overacylated derivatives Excess acylating agent Column chromatography Sulfonate esters Sulfonamide oxidation Recrystallization (EtOAc) Residual solvents Incomplete drying Rotary evaporation (<40°C)

Q. What methodological strategies enhance the compound’s solubility and stability in in vitro assays?

- Answer :

- Solubility : Use co-solvents (DMSO:PBS, 1:9) or cyclodextrin inclusion complexes .

- Stability :

- pH control : Maintain pH 7.4 (PBS buffer) to prevent sulfonamide hydrolysis .

- Light protection : Store in amber vials to avoid furan ring photodegradation .

- Validation : Monitor degradation via UV-Vis (λmax 270 nm for sulfonamide) over 24–72 hours .

Q. How can computational modeling guide the design of derivatives targeting specific receptors (e.g., GPCRs)?

- Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinities for GPCRs. The tetrahydroisoquinoline core shows π-π stacking with transmembrane domains .

- SAR analysis : Modify substituents (e.g., methoxy groups at C-3/C-4) to enhance hydrophobic interactions.

- ADMET prediction : SwissADME evaluates bioavailability (LogP <5; TPSA ~90 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.